Cas no 52508-41-5 (2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)-)

2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)-
- FC1=CC(=CC(=N1)O)C(F)(F)F
- 2-Fluoro-6-hydroxy-4-(trifluoromethyl)pyridine
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- インチ: 1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12)
- InChIKey: FDZKXEDKYUCPHN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(NC(=C1)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 29.1
2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006508-1g |
2-Fluoro-6-hydroxy-4-(trifluoromethyl)pyridine |
52508-41-5 | 95% | 1g |
$2895.00 | 2023-09-01 | |
Alichem | A029006508-250mg |
2-Fluoro-6-hydroxy-4-(trifluoromethyl)pyridine |
52508-41-5 | 95% | 250mg |
$1078.00 | 2023-09-01 | |
Alichem | A029006508-500mg |
2-Fluoro-6-hydroxy-4-(trifluoromethyl)pyridine |
52508-41-5 | 95% | 500mg |
$1634.45 | 2023-09-01 |
2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)-に関する追加情報
Comprehensive Guide to 2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- (CAS No. 52508-41-5)
2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- (CAS No. 52508-41-5) is a fluorinated pyridinone derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities and applications. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential utility in drug discovery and material science.
The molecular structure of 6-fluoro-4-(trifluoromethyl)-2(1H)-pyridinone features a pyridinone core substituted with a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position. These substitutions contribute to its unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Researchers often explore its derivatives for their potential as enzyme inhibitors or receptor modulators.
One of the key applications of 2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- is in the development of novel pharmaceutical intermediates. Its structural motifs are frequently incorporated into active pharmaceutical ingredients (APIs) targeting various diseases, including central nervous system (CNS) disorders and infectious diseases. The compound's ability to interact with biological targets has also sparked interest in cancer research, where fluorinated compounds are known to exhibit enhanced bioavailability and target specificity.
In addition to its pharmaceutical applications, CAS 52508-41-5 is explored in agrochemical formulations. The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to improve compound stability and efficacy. Researchers are investigating its potential as a building block for next-generation crop protection agents, aligning with the growing demand for sustainable agricultural solutions.
The synthesis of 6-fluoro-4-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions, including fluorination and trifluoromethylation processes. Advanced techniques such as flow chemistry and catalysis are often employed to optimize yield and purity. Recent studies highlight the use of green chemistry principles to reduce environmental impact during production, addressing the increasing focus on sustainable chemical manufacturing.
From a market perspective, the demand for fluorinated pyridinones like CAS 52508-41-5 is rising due to their versatility in drug design and agrochemical applications. The global fine chemicals market has seen a surge in interest for such specialized intermediates, driven by innovations in precision medicine and smart farming. Companies are investing in scalable synthesis methods to meet the needs of both academic and industrial researchers.
For researchers working with 2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)-, proper handling and storage are essential to maintain its stability. The compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly used to characterize its purity and confirm structural integrity.
In summary, 2(1H)-Pyridinone, 6-fluoro-4-(trifluoromethyl)- (CAS No. 52508-41-5) is a promising compound with wide-ranging applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for scientists exploring new therapeutic and agricultural solutions. As research continues to uncover its potential, this compound is poised to play a pivotal role in advancing drug discovery and sustainable agriculture.
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